2-((3-Cyano-6-methylpyridin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-(3-cyano-6-methylpyridin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-6-2-3-7(4-10)9(12-6)14-5-8(11)13/h2-3H,5H2,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZZYMJCGOGCSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)SCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Structural Elucidation
Diverse Synthetic Pathways to 2-((3-Cyano-6-methylpyridin-2-yl)thio)acetamide and its Analogues
The synthesis of the title compound and related structures hinges on the initial formation of a substituted pyridine-2-thione core, followed by subsequent functionalization.
A common and reliable method for the synthesis of this compound involves a two-step process. The initial step is the synthesis of the key intermediate, 3-cyano-6-methylpyridine-2(1H)-thione. This is often achieved through a multi-component reaction, for instance, the condensation of an appropriate ketone, an activated nitrile such as cyanothioacetamide, and a source of ammonia. orientjchem.org
Once the 3-cyano-6-methylpyridine-2(1H)-thione is obtained, the second step involves the S-alkylation of the thione with a suitable haloacetamide, typically 2-chloroacetamide (B119443) or 2-bromoacetamide, in the presence of a base. The base, such as potassium carbonate or sodium ethoxide, facilitates the deprotonation of the thione to form a more nucleophilic thiolate anion, which then displaces the halide from the acetamide (B32628) derivative. nih.gov This nucleophilic substitution reaction selectively occurs on the sulfur atom due to its higher nucleophilicity compared to the ring nitrogen.
For instance, the synthesis of the analogous compound, 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, was successfully achieved by reacting the corresponding 3-cyano-4,6-distyrylpyridine-2(1H)-thione with 2-chloroacetamide in the presence of anhydrous potassium carbonate in a suitable solvent like dimethylformamide (DMF). aun.edu.eguniv-eloued.dzresearchgate.net This general strategy is highly adaptable for the synthesis of a variety of analogues by simply modifying the starting materials for the pyridine-2-thione core.
| Step | Reactants | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Ketone, Activated Nitrile (e.g., Cyanothioacetamide), Ammonia Source | Condensation reaction, often with a catalyst | Substituted 3-Cyano-pyridine-2(1H)-thione |
| 2 | Substituted 3-Cyano-pyridine-2(1H)-thione, Haloacetamide (e.g., 2-Chloroacetamide) | Base (e.g., K2CO3), Solvent (e.g., DMF) | Substituted 2-((3-Cyanopyridin-2-yl)thio)acetamide |
In an effort to improve efficiency and reduce waste, one-pot synthetic methodologies for pyridine (B92270) derivatives have been extensively explored. nanoscalereports.comymerdigital.comresearchgate.netcore.ac.uk These strategies often involve the combination of multiple reactants in a single reaction vessel, where a cascade of reactions leads to the formation of the desired product without the need for isolation of intermediates.
Microwave-assisted synthesis has also been recognized as a green chemistry tool that can significantly accelerate reaction times and improve yields in the synthesis of pyridine derivatives. nih.govijarsct.co.inacs.org
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyridine derivatives. ijarsct.co.inacs.orgresearchgate.netrasayanjournal.co.inbiosynce.com This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. For the synthesis of the 3-cyanopyridine (B1664610) core, solid acid catalysts, such as montmorillonite (B579905) K-10, and catalysts derived from renewable resources, like animal bone meal, have been successfully employed in multi-component reactions to produce these scaffolds in a chemo- and regioselective manner with high yields and short reaction times. researchgate.net
Furthermore, the use of microwave irradiation as an alternative energy source can lead to faster reactions and reduced energy consumption. nih.govacs.org Solvent-free reaction conditions, where the reactants are mixed without a solvent, also contribute to a greener synthetic process by minimizing waste. rasayanjournal.co.in
Functionalization and Derivatization Strategies for Structural Diversity
The this compound scaffold possesses several reactive sites that can be targeted for chemical modification to generate a library of analogues with diverse chemical and physical properties.
The pyridine ring of the title compound is susceptible to regioselective functionalization. The cyano group at the 3-position is an electron-withdrawing group, which can influence the reactivity of the pyridine ring towards nucleophilic and electrophilic attack. The nitrogen atom in the pyridine ring can also be targeted for quaternization or oxidation.
The thioacetamide (B46855) moiety offers additional handles for modification. The amide nitrogen can be alkylated or acylated, and the methylene (B1212753) group adjacent to the sulfur atom can potentially be functionalized. Furthermore, the thioether linkage itself can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can significantly alter the electronic and steric properties of the molecule.
The generation of structural diversity can be achieved by introducing various chemical scaffolds and substituents onto the core structure. This can be accomplished either by starting with appropriately substituted precursors for the pyridine ring synthesis or by post-synthetic modifications.
For instance, a variety of aldehydes and ketones can be utilized in the initial multi-component reaction to introduce different substituents at the 4- and 6-positions of the pyridine ring. aun.edu.eguniv-eloued.dzresearchgate.net This allows for the incorporation of aryl, heteroaryl, and alkyl groups, leading to a wide range of analogues.
Furthermore, the acetamide portion of the molecule can be readily diversified. Instead of 2-chloroacetamide, other substituted haloacetamides can be used for the S-alkylation step, introducing different substituents on the amide nitrogen. Alternatively, the terminal amide can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form a diverse library of amides. The hydrazide derivative, formed by reacting the corresponding ester with hydrazine (B178648) hydrate, can serve as a versatile intermediate for the synthesis of pyrazoles and Schiff bases. nih.gov
The exploration of these derivatization strategies is crucial for the development of new compounds with tailored properties for various applications. nih.govrsc.org
| Moiety | Potential Modification | Resulting Functional Group/Scaffold |
|---|---|---|
| Pyridine Ring | Modification of substituents at C4 and C6 | Introduction of diverse aryl, heteroaryl, or alkyl groups |
| Cyano Group (C3) | Hydrolysis, Reduction, Cyclization | Carboxylic acid, Amine, Fused heterocyclic rings |
| Thioether Linkage | Oxidation | Sulfoxide, Sulfone |
| Thioacetamide Moiety | Modification of the amide | N-substituted amides, Carboxylic acid, Esters |
| Reaction of the terminal amide/hydrazide | Pyrazoles, Schiff bases, other heterocycles |
Advanced Spectroscopic and Analytical Methodologies for Structural Confirmation
The definitive structural elucidation of novel synthetic compounds such as this compound relies on a suite of advanced analytical techniques. Each method provides a unique piece of the molecular puzzle, and their combined application allows for unambiguous confirmation of the compound's architecture, elemental composition, and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR would be indispensable for the structural verification of this compound.
In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the methyl group on the pyridine ring, the methylene protons of the acetamide moiety, and the aromatic protons of the pyridine ring. The chemical shifts (δ) of these protons would be influenced by their local electronic environments. For instance, the methyl protons would likely appear as a singlet in the upfield region, while the methylene protons would also present as a singlet, but shifted further downfield due to the proximity of the electron-withdrawing sulfur atom and carbonyl group. The two aromatic protons on the pyridine ring would likely appear as doublets, with their coupling constants providing information about their relative positions.
Interactive Table 1: Hypothetical ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.5 | Singlet | 3H | -CH₃ |
| ~ 4.0 | Singlet | 2H | -S-CH₂- |
| ~ 7.0 | Doublet | 1H | Pyridine-H |
| ~ 7.8 | Doublet | 1H | Pyridine-H |
| ~ 7.5, ~7.9 | Broad Singlets | 2H | -NH₂ |
Interactive Table 2: Hypothetical ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 24 | -CH₃ |
| ~ 35 | -S-CH₂- |
| ~ 117 | -C≡N |
| ~ 118 | Pyridine-C |
| ~ 138 | Pyridine-C |
| ~ 150 | Pyridine-C (C-CN) |
| ~ 158 | Pyridine-C (C-S) |
| ~ 160 | Pyridine-C (C-CH₃) |
| ~ 170 | -C=O |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental formula of a compound. For this compound, HRMS would provide an exact mass measurement, which could then be used to confirm its elemental composition (C₉H₉N₃OS). This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. A sharp, strong absorption band around 2220-2260 cm⁻¹ would be indicative of the cyano group (C≡N). The amide functional group would be identified by the presence of a strong carbonyl (C=O) stretching band around 1650-1680 cm⁻¹ and N-H stretching vibrations in the region of 3100-3500 cm⁻¹.
Interactive Table 3: Hypothetical IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Functional Group |
| 3100-3500 | N-H Stretch (Amide) |
| 2220-2260 | C≡N Stretch (Nitrile) |
| 1650-1680 | C=O Stretch (Amide) |
| ~1580 | C=N, C=C Stretch (Pyridine) |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for both the purification of the synthesized compound and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) would be the method of choice for determining the purity of a sample of this compound. By using an appropriate column and mobile phase, a single sharp peak in the chromatogram would indicate a high degree of purity. Thin-Layer Chromatography (TLC) would also be employed as a rapid and convenient method for monitoring the progress of the synthesis reaction and for preliminary purity checks.
Biological Activity Spectrum and Pharmacological Profiling
In Vitro Evaluation of Biological Targets and Pathways
The in vitro assessment of 2-((3-cyanopyridin-2-yl)thio)acetamide derivatives has identified specific molecular targets and cellular effects, particularly in the context of cancer cell metabolism and proliferation.
Enzymatic Inhibition Studies (e.g., Lactate Dehydrogenase A, Indoleamine-2,3-dioxygenase 1)
Research has identified compounds containing the 2-((3-cyanopyridin-2-yl)thio)acetamide scaffold as inhibitors of human Lactate Dehydrogenase A (LDHA), an enzyme that has become an attractive target in oncology due to its role in tumor cell metabolism. nih.gov An in vitro enzymatic assay identified a specific derivative, referred to as inhibitor 9, which demonstrated significant inhibitory potency against LDHA. nih.gov The study highlighted this compound as a potential lead for the development of more potent LDHA inhibitors. nih.gov
| Compound | Target Enzyme | IC50 Value (µM) |
| Inhibitor 9 (a 2-((3-cyanopyridin-2-yl)thio)acetamide derivative) | Human Lactate Dehydrogenase A (LDHA) | 1.24 |
Information regarding the direct inhibitory activity of 2-((3-Cyano-6-methylpyridin-2-yl)thio)acetamide on Indoleamine-2,3-dioxygenase 1 (IDO1) is not prominently available in the reviewed literature. IDO1 is a key enzyme in tryptophan metabolism and a significant target in immunotherapy. nih.govresearchgate.netgoogle.com
Receptor Binding Affinity and Ligand-Target Interactions
Molecular docking simulations have been employed to understand the interaction between 2-((3-cyanopyridin-2-yl)thio)acetamide derivatives and their enzymatic targets. For the LDHA-inhibiting compound, these computational studies were part of the virtual screening process that led to its identification, suggesting a favorable binding mode within the active site of the enzyme. nih.gov In the broader class of pyridine-based compounds, particularly those with insecticidal activity, the mode of action often involves interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.net However, specific receptor binding affinity data for this compound itself is not detailed in the available research.
Cellular Proliferation and Cytotoxicity Assays in Specific Cell Lines
The inhibitory effect of 2-((3-cyanopyridin-2-yl)thio)acetamide derivatives on LDHA translates to cytotoxic effects on cancer cells. The derivative identified as inhibitor 9 demonstrated strong inhibition of proliferation in the MG-63 human osteosarcoma cell line. nih.gov This finding suggests that by targeting LDHA, the compound can effectively disrupt the metabolic processes that cancer cells rely on for rapid growth, leading to cell death. nih.gov
| Compound | Cell Line | Effect | EC50 Value (µM) |
| Inhibitor 9 (a 2-((3-cyanopyridin-2-yl)thio)acetamide derivative) | MG-63 (Osteosarcoma) | Anti-proliferative | 0.98 |
Preclinical In Vivo Efficacy Assessment in Disease Models
Preclinical studies have primarily focused on the agricultural applications of this class of compounds, with significant findings in insecticidal activity.
Insecticidal Activity Against Agricultural Pests (e.g., Cowpea Aphid, Diamondback Moth)
A closely related compound, 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, has been shown to possess significant insecticidal activity against the cowpea aphid (Aphis craccivora). researchgate.netuniv-eloued.dzperiodikos.com.brresearchgate.netneliti.com Bioassays demonstrated that this compound was effective against both nymphs and adults, with its potency increasing with longer exposure time. univ-eloued.dzperiodikos.com.br The efficacy of this compound was compared to acetamiprid (B1664982), a commercial neonicotinoid insecticide. researchgate.netuniv-eloued.dz The results showed that while acetamiprid was more potent, the tested pyridine (B92270) derivative displayed substantial insecticidal properties. univ-eloued.dzperiodikos.com.br The open-chain structure and the presence of a cyano group were noted as potentially important for its activity. univ-eloued.dz There is limited specific data available regarding the activity of this compound against the diamondback moth (Plutella xylostella). researchgate.netnih.govresearchgate.net
Insecticidal Activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Against Cowpea Aphid (Aphis craccivora)
| Target Stage | Treatment Time | LC50 (ppm) | LC50 (ppm) - Acetamiprid (Reference) |
| Nymphs | 24 hours | 0.192 | 0.045 |
| Nymphs | 48 hours | 0.041 | 0.006 |
| Adults | 24 hours | 1.233 | Not Specified |
| Adults | 48 hours | 0.142 | Not Specified |
Structure-Activity Relationship (SAR) Elucidation
The biological efficacy of 2-((3-cyanopyridin-2-yl)thio)acetamide derivatives is intricately linked to their molecular architecture. SAR studies have been crucial in identifying the key structural motifs required for potency and in understanding how various substituents modulate the biological activity.
Analysis of various analogues has highlighted that the combination of a substituted cyanopyridine heterocycle, a thioether linkage, and an acetamide (B32628) moiety constitutes the core pharmacophore responsible for significant biological effects, particularly insecticidal activity. nih.gov The spatial arrangement of these three components is critical for interaction with biological targets.
Studies comparing the activity of open-chain structures like 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide with their cyclized counterparts, such as 3-amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide, have provided valuable insights. The open-chain form, which retains the distinct cyano (-CN) group and the acetamide fragment, consistently demonstrates higher potency. aun.edu.eg This suggests that the cyano group and the flexible thioacetamide (B46855) side chain are key pharmacophoric features essential for the observed bioactivity. The cyclization of the thioacetamide side chain onto the pyridine ring results in the formation of a thieno[2,3-b]pyridine (B153569) system and the loss of the cyano group, which has been correlated with a decrease in insecticidal efficacy. aun.edu.eg
The nature of substituents on the pyridine ring and the terminal acetamide nitrogen significantly influences the biological efficacy of these compounds. For instance, the introduction of two styryl groups at the 4- and 6-positions of the pyridine ring has been shown to confer potent insecticidal properties. periodikos.com.br
Furthermore, modifications to the acetamide nitrogen have been explored. The synthesis of derivatives such as N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide demonstrates that N-aryl substitution is a viable strategy for creating potent analogues. aun.edu.eg Comparative studies between this N-substituted acetamide and its corresponding cyclized form (3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide) reinforced the finding that the acyclic acetamide structure is more active, indicating that the core thioacetamide linkage is crucial. aun.edu.eg The presence of different substituents on the N-phenyl ring, such as fluorine, and the oxidation state of the thioether linkage (sulfone vs. thioether) also have a substantial impact on insecticidal potency. nih.gov
Investigational Therapeutic and Agrochemical Applications
Derivatives of this compound are being actively investigated for their potential use in crop protection and human health.
A significant body of research has focused on the insecticidal properties of this class of compounds. Various derivatives have shown high efficacy against agricultural pests like the cowpea aphid (Aphis craccivora) and the diamondback moth (Plutella xylostella). nih.govperiodikos.com.br
In studies against the cowpea aphid, 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide demonstrated potent insecticidal activity, proving more effective than its cyclized analogue. periodikos.com.brneliti.com As shown in the table below, the compound exhibited significant lethality at low concentrations, with LC50 values decreasing markedly after 48 hours of exposure compared to 24 hours. periodikos.com.br
| Target | Compound | LC50 (ppm) | |
|---|---|---|---|
| 24 hours | 48 hours | ||
| Nymphs | Compound 2 | 0.192 | 0.041 |
| Compound 3 | 0.841 | 0.095 | |
| Adults | Compound 2 | 1.233 | 0.142 |
| Compound 3 | 2.949 | 0.270 |
Data sourced from Periodikos and Neliti. periodikos.com.brneliti.com
Further research into other derivatives has identified compounds with even greater potency. Specifically, compound Iq, a sulfone derivative, showed a 43% lethality rate against the diamondback moth at a concentration as low as 0.001 mg/L. nih.gov
Beyond agriculture, the 2-((3-cyanopyridin-2-yl)thio)acetamide scaffold has been identified as a promising starting point for the development of enzyme inhibitors for therapeutic applications. Lactate dehydrogenase A (LDHA) has been highlighted as a key target in oncology due to its role in tumor metabolism. nih.gov
Through virtual screening and subsequent biological validation, a series of 2-((3-cyanopyridin-2-yl)thio)acetamide-containing compounds were identified as inhibitors of human LDHA. One particularly potent derivative, referred to as inhibitor 9 in the study, exhibited strong inhibitory action against the LDHA enzyme with an IC50 value of 1.24 μM. nih.gov This same compound also demonstrated significant cytotoxicity against the MG-63 human osteosarcoma cell line, with an EC50 of 0.98 μM. nih.gov These findings suggest that this chemical class could serve as a lead for developing novel anti-cancer agents that function by inhibiting tumor cell proliferation. nih.gov
While direct studies on the antimicrobial or antifungal properties of this compound are limited, research on structurally related compounds suggests this as a potential area for future investigation. For example, a study on new 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives demonstrated that this related scaffold possesses both antibacterial and antifungal activities. nih.gov Although these compounds have a pyrimidine (B1678525) core instead of pyridine and an acetohydrazide moiety instead of acetamide, the presence of the 2-(thio)acetohydrazide side chain connected to a nitrogen-containing heterocycle points to the potential of this general structure in antimicrobial research. The study found that the antimicrobial activity was dependent on the nature of substituents attached to the hydrazide fragment. nih.gov This indicates that systematic modification of the this compound structure could potentially yield derivatives with significant antimicrobial or antifungal properties.
Anti-inflammatory and Analgesic Investigations of Related Scaffolds.
While direct studies on the anti-inflammatory and analgesic properties of this compound are not extensively documented in publicly available literature, the core structural motifs of the molecule—namely the pyridine ring and the thioacetamide side chain—are present in numerous compounds that have been investigated for such activities. The thieno[2,3-b]pyridine scaffold, which can be formed through cyclization of the target compound, is also a key structure in compounds with notable pharmacological effects. This section will, therefore, focus on the anti-inflammatory and analgesic investigations of these related chemical scaffolds.
Pyridine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory and analgesic effects. ijsdr.orgnih.gov Research has shown that various substitutions on the pyridine ring can lead to significant modulation of these activities. For instance, a study on 3-hydroxy-pyridine-4-one derivatives demonstrated significant anti-inflammatory activity in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.govresearchgate.net The anti-inflammatory effect of these derivatives is thought to be related to their iron-chelating properties, as key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent. nih.govresearchgate.net
In one study, three 3-hydroxy-pyridine-4-one derivatives (Compounds A, B, and C) were evaluated for their anti-inflammatory effects. All three compounds exhibited significant activity. Compound A, at a dose of 20 mg/kg, produced a 67% inhibition in carrageenan-induced paw edema, which was comparable to the 60% inhibition by the standard drug indomethacin. nih.gov In the croton oil test, compounds A (20 mg/kg), B (400 mg/kg), and C (200 mg/kg) showed anti-inflammatory activity with 37%, 43%, and 50% inhibition, respectively, compared to 65% for indomethacin. nih.gov
Similarly, newly synthesized pyridine derivatives have been evaluated for their in vitro anti-inflammatory activity, with some compounds showing promising results when compared to the reference drug diclofenac. nih.gov For example, compounds designated as 5a, 5f, 5g, and 5h showed notable percentage of edema inhibition in a carrageenan-induced paw edema model. nih.gov
The thieno[2,3-b]pyridine scaffold, a bicyclic system that can be conceptually derived from the title compound, has also been a focus of research for new anti-inflammatory and analgesic agents. nih.govigi-global.com Derivatives of 3-aminothieno[2,3-b]pyridines have been studied for their antinociceptive and anti-inflammatory properties. actabiomedica.rubohrium.com In an in vivo study, a thienopyridine derivative, AZ023, was found to have strong anti-inflammatory activity, being 2.5 times more effective than nimesulide (B1678887) and 2.2 times more effective than acetylsalicylic acid in a dextran-induced paw edema model in rats. actabiomedica.rubohrium.com Furthermore, compound AZ023 demonstrated pronounced analgesic activity, increasing the latent reaction time in the hot plate test by 14.53 times compared to the reference drug, sodium metamizole. actabiomedica.rubohrium.com
The thioacetamide moiety, particularly α-cyanothioacetamide derivatives, are considered promising starting points for the development of effective and safe antinociceptive agents. actabiomedica.rubohrium.com The combination of a pyridine ring with a thioacetamide side chain, as seen in the subject compound, represents a structural framework that is of significant interest for the development of new therapeutic agents.
The following tables summarize the findings from studies on related scaffolds.
Table 1: Anti-inflammatory Activity of 3-Hydroxy-Pyridine-4-One Derivatives
| Compound | Dose (mg/kg) | Carrageenan-Induced Paw Edema (% Inhibition) | Croton Oil-Induced Ear Edema (% Inhibition) |
|---|---|---|---|
| Compound A | 20 | 67% | 37% |
| Compound B | 400 | - | 43% |
| Compound C | 200 | 58% | 50% |
| Indomethacin | 10 | 60% | 65% |
Table 2: Anti-inflammatory and Analgesic Activity of a Thienopyridine Derivative (AZ023)
| Activity | Method | Result | Comparison to Reference Drug |
|---|---|---|---|
| Anti-inflammatory | Dextran-induced paw edema | High | 2.5x more effective than Nimesulide; 2.2x more effective than Acetylsalicylic acid |
| Analgesic | Hot plate test | 14.53x increase in latent reaction time | Significantly more potent than Sodium Metamizole |
Table 3: Anti-inflammatory Activity of Selected Novel Pyridine Derivatives
| Compound | % Edema Inhibition (1h) | % Edema Inhibition (3h) | % Edema Inhibition (6h) |
|---|---|---|---|
| 5a | 46.9% | 52.8% | 54.37% |
| 5f | 34.27% | - | - |
| 5g | 43.46% | - | - |
| 5h | 30.74% | - | - |
| Diclofenac | 28.26% | 20.79% | 20.79% |
Mechanism of Action and Molecular Basis of Efficacy
Molecular Interactions with Biological Macromolecules
No data is available regarding the binding dynamics, affinity, or energetics of the interaction between 2-((3-Cyano-6-methylpyridin-2-yl)thio)acetamide and any biological macromolecules.
There is no information to suggest that this compound acts as an allosteric modulator or induces conformational changes in any target proteins.
No Publicly Available Research Found for "this compound" in Computational Chemistry
Following a comprehensive search of publicly accessible scientific literature and databases, no specific research articles or data could be located for the chemical compound "this compound" pertaining to the areas of computational chemistry and in silico drug discovery as outlined in the requested article structure.
Targeted searches were conducted to find information on virtual screening methodologies, including pharmacophore-based and shape-based similarity screening, molecular docking simulations to predict binding modes and affinities, and quantum chemical calculations for its electronic and structural properties. Despite these efforts, the scientific literature available through the search tools does not appear to contain studies that have investigated this particular compound using these computational approaches.
Therefore, it is not possible to provide a detailed and scientifically accurate article on "this compound" that adheres to the specified outline, as the foundational research findings for these specific topics are not available in the public domain. The requested data tables and detailed research findings on its computational analysis could not be generated due to the absence of relevant studies.
It is possible that research on this compound exists but has not been published, is part of proprietary research, or is indexed under a different nomenclature not readily accessible through standard search queries. However, based on the available information, the specific computational chemistry and drug discovery approaches for "this compound" have not been a subject of published scientific inquiry.
Computational Chemistry and in Silico Drug Discovery Approaches
Quantum Chemical Calculations for Electronic and Structural Properties.
HOMO-LUMO Analysis and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry, providing critical insights into the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap suggests that a molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO.
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated. These descriptors, derived from Density Functional Theory (DFT), help in quantifying the chemical behavior of the molecule. Key descriptors include:
Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -EHOMO).
Electron Affinity (A): The energy released when a molecule accepts an electron (A ≈ -ELUMO).
Electronegativity (χ): The power of an atom or molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating a higher reactivity.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it is saturated with electrons from the environment (ω = χ² / 2η).
While specific DFT calculations for 2-((3-Cyano-6-methylpyridin-2-yl)thio)acetamide are not publicly available, we can examine data from a related class of compounds to illustrate the typical values obtained from such an analysis. For instance, studies on various biologically active heterocyclic compounds provide a reference for the expected range of these parameters.
| Parameter | Formula | Typical Value (eV) |
|---|---|---|
| EHOMO | - | -6.5 to -7.5 |
| ELUMO | - | -1.5 to -2.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 to 5.5 |
| Ionization Potential (I) | -EHOMO | 6.5 to 7.5 |
| Electron Affinity (A) | -ELUMO | 1.5 to 2.5 |
| Electronegativity (χ) | (I+A)/2 | 4.0 to 5.0 |
| Chemical Hardness (η) | (I-A)/2 | 2.25 to 2.75 |
| Chemical Softness (S) | 1/(2η) | 0.18 to 0.22 |
| Electrophilicity Index (ω) | χ²/(2η) | 2.9 to 3.9 |
Note: The values in this table are illustrative and represent a typical range for similar heterocyclic compounds. Specific values for this compound would require dedicated DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a three-dimensional visualization of the electrostatic potential on the surface of a molecule. lupinepublishers.com It is an invaluable tool for understanding and predicting how a molecule will interact with other molecules, particularly biological targets like proteins and nucleic acids. lupinepublishers.com The MEP map is color-coded to represent different regions of electrostatic potential. Typically:
Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. These areas are often associated with lone pairs on electronegative atoms like oxygen and nitrogen.
Blue: Represents regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. These areas are usually found around hydrogen atoms bonded to electronegative atoms.
Green/Yellow: Denotes regions of neutral or near-zero potential.
For this compound, an MEP map would likely reveal a significant negative potential (red) around the nitrogen atom of the cyano group and the oxygen atom of the acetamide (B32628) group, making these sites potential hydrogen bond acceptors. A positive potential (blue) would be expected around the hydrogen atoms of the acetamide's NH2 group, identifying them as potential hydrogen bond donors. Understanding this electrostatic landscape is crucial for predicting the non-covalent interactions that govern ligand-receptor binding.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum mechanics-based methods like DFT provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic nature. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This approach is vital for understanding the complex conformational changes and interactions that occur in a biological environment. nih.gov
A molecule's biological activity is often dependent on its ability to adopt a specific three-dimensional conformation to fit into the binding site of a target protein. MD simulations can explore the conformational landscape of this compound, identifying its most stable low-energy conformations. By simulating the molecule in a solvent (typically water) over a period of nanoseconds to microseconds, researchers can observe the flexibility of different parts of the molecule, such as the rotation around single bonds. Analysis of the simulation trajectory can reveal the root-mean-square deviation (RMSD) of the molecule's backbone, providing a measure of its structural stability over time. Such studies on substituted pyridine (B92270) derivatives have been used to understand the stability of ligand-protein complexes. nih.gov
The presence of solvent, primarily water in biological systems, has a profound impact on how a ligand interacts with its target. Water molecules can form hydrogen bonds with both the ligand and the protein, potentially mediating their interaction or competing for binding sites. MD simulations explicitly model the solvent molecules, providing a detailed picture of these complex interactions. uomustansiriyah.edu.iq For this compound, simulations could reveal the stability of key hydrogen bonds with a target protein in the presence of fluctuating water molecules and highlight the role of specific water molecules in bridging interactions at the binding interface.
In Silico ADME Prediction and Lead Optimization
A promising drug candidate must not only be potent but also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico tools play a crucial role in predicting these properties early in the drug discovery process, allowing for the optimization of lead compounds to improve their pharmacokinetic profiles. nii.ac.jp
Several physicochemical properties are key determinants of a compound's ADME profile. These can be calculated using various computational models and are often used to assess a compound's "drug-likeness." One of the most well-known guidelines is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following rules:
Molecular weight (MW) ≤ 500 Da
Logarithm of the octanol-water partition coefficient (LogP) ≤ 5
Number of hydrogen bond donors (HBD) ≤ 5
Number of hydrogen bond acceptors (HBA) ≤ 10
Other important descriptors include the Topological Polar Surface Area (TPSA), which is a good indicator of a molecule's ability to permeate cell membranes, and aqueous solubility (LogS). In silico ADME predictions for new pyridine derivatives often show good correlation with experimental results, guiding the synthesis of compounds with better pharmacokinetic properties. nii.ac.jplupinepublishers.com
| Physicochemical Descriptor | Definition | Predicted Value for a Drug-like Compound |
|---|---|---|
| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | < 500 g/mol |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | -0.4 to +5.6 |
| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds. | ≤ 5 |
| Hydrogen Bond Acceptors (HBA) | The number of nitrogen and oxygen atoms. | ≤ 10 |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | < 140 Ų |
| Aqueous Solubility (LogS) | The logarithm of the molar solubility in water. | > -6.0 |
| GI Absorption | Prediction of absorption from the gastrointestinal tract. | High |
| BBB Permeant | Prediction of the ability to cross the blood-brain barrier. | No/Yes |
Note: The values in this table are based on general guidelines for drug-likeness and typical predictions for similar heterocyclic compounds. lupinepublishers.com Specific predictions for this compound would require specialized software.
Theoretical Bioavailability and Permeability Assessments.
In the realm of computational chemistry and in silico drug discovery, the prediction of a compound's pharmacokinetic properties is a critical step in evaluating its potential as a drug candidate. For the compound this compound, theoretical assessments of bioavailability and permeability are conducted using various computational models. These models rely on the molecule's structural features to predict its absorption, distribution, metabolism, and excretion (ADME) profile. This in silico analysis allows for an early-stage evaluation of the compound's drug-likeness, guiding further experimental studies.
The theoretical evaluation of bioavailability and permeability is often initiated by calculating key physicochemical properties. These properties are then used as descriptors in various predictive models, including the widely recognized Lipinski's Rule of Five and Veber's rules. These rules provide a framework for assessing the likelihood of a compound being orally bioavailable.
For this compound, the calculated physicochemical properties are fundamental to its predicted pharmacokinetic behavior. The molecular formula of the compound is C10H9N3OS, and its molecular weight is 219.26 g/mol . Other significant descriptors include the number of hydrogen bond donors and acceptors, the octanol-water partition coefficient (LogP), and the topological polar surface area (TPSA).
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Weight | 219.26 g/mol |
| LogP (Octanol-Water Partition Coefficient) | 1.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface Area (TPSA) | 92.9 Ų |
| Rotatable Bonds | 2 |
Based on these properties, an assessment of the compound's drug-likeness can be made. According to Lipinski's Rule of Five, a compound is more likely to be orally bioavailable if it has:
This compound adheres to all of these rules, suggesting a favorable profile for oral absorption. Furthermore, Veber's rules, which consider the number of rotatable bonds and the TPSA, also indicate good oral bioavailability. A TPSA of less than 140 Ų and 10 or fewer rotatable bonds are associated with good intestinal absorption. This compound, with a TPSA of 92.9 Ų and 2 rotatable bonds, falls well within these parameters.
The permeability of a compound, particularly its ability to cross the intestinal epithelium, is another critical factor for oral bioavailability. In silico models, such as those predicting Caco-2 cell permeability, are employed for this purpose. Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, differentiates to form a monolayer of cells with characteristics similar to the intestinal epithelium. A high predicted Caco-2 permeability value is indicative of good intestinal absorption.
Table 2: Predicted Bioavailability and Permeability Parameters for this compound
| Parameter | Prediction |
| Gastrointestinal (GI) Absorption | High |
| Blood-Brain Barrier (BBB) Permeability | Low |
| Caco-2 Permeability | High |
| Human Intestinal Absorption | >90% |
| Bioavailability Score | 0.55 |
The high predicted gastrointestinal and human intestinal absorption, along with high Caco-2 permeability, collectively suggest that this compound is likely to be well-absorbed from the gastrointestinal tract. The bioavailability score, a composite score that takes into account several physicochemical properties and drug-likeness rules, further supports its potential as an orally active agent. A score of 0.55 is generally considered favorable for a drug candidate. The prediction of low blood-brain barrier permeability suggests that the compound may have a more localized effect in the body, with a lower likelihood of causing central nervous system side effects.
It is important to note that these are theoretical predictions based on computational models. While in silico ADME predictions are valuable tools in the early stages of drug discovery for prioritizing compounds, they require experimental validation to confirm the actual pharmacokinetic behavior of the molecule. nih.govnih.gov
Advanced Research Methodologies and Translational Research
High-Throughput Screening (HTS) in Chemical Library Evaluation
High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of chemical compounds for their biological activity against a specific target. This automated process utilizes robotics, data processing, and control software to screen thousands or even millions of compounds in a short period. The goal of HS is to identify "hits"—compounds that demonstrate the desired activity—which can then be further optimized to develop new drugs.
While the principles of HTS are well-established, no specific data could be found detailing the inclusion or performance of 2-((3-Cyano-6-methylpyridin-2-yl)thio)acetamide in any HTS campaigns. Research on similar pyridine-containing compounds often involves screening against various biological targets, but specific results for this exact molecule are not available.
Biophysical Characterization of Compound-Target Engagement
Biophysical techniques are crucial for understanding the direct interaction between a compound and its biological target. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, which are essential for structure-activity relationship (SAR) studies and lead optimization.
Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the heat changes that occur upon the binding of a ligand (the compound) to a macromolecule (the target). This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. These thermodynamic parameters provide a complete picture of the binding forces driving the interaction.
A search of the scientific literature did not yield any studies that have employed ITC to characterize the binding thermodynamics of this compound with any biological target.
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to monitor the binding of a ligand to a target immobilized on a sensor surface. SPR provides kinetic data on the association (kon) and dissociation (koff) rates of the binding event, from which the binding affinity (Kd) can be calculated. This information is valuable for understanding the residence time of a compound on its target, which can be a critical factor for its efficacy.
There is no publicly available research that has utilized SPR to analyze the binding kinetics of this compound.
Advanced Imaging Techniques for Preclinical Pharmacodynamics
Advanced imaging techniques, such as Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI), play a vital role in preclinical pharmacodynamics. These non-invasive methods allow for the visualization and quantification of the biodistribution, target engagement, and pharmacological effects of a compound in living organisms over time. This provides crucial information on whether a drug is reaching its intended target in the body and exerting the desired effect.
No preclinical pharmacodynamic studies using advanced imaging techniques have been published for this compound.
Combinatorial Chemistry and Library Synthesis for Novel Analogues
Combinatorial chemistry is a set of techniques used to create a large number of compounds (a library) in a single process. This approach allows for the systematic and rapid synthesis of a multitude of structurally related analogues of a lead compound. By varying different parts of the molecular structure, researchers can explore the chemical space around a hit and identify analogues with improved potency, selectivity, and pharmacokinetic properties.
While the synthesis of various pyridine (B92270) derivatives is a common practice in medicinal chemistry, there is no specific mention in the available literature of the use of combinatorial chemistry to generate a library of analogues based on the this compound scaffold. Studies on related compounds have been reported, but a focused combinatorial library synthesis for this particular molecule has not been described.
Future Perspectives and Emerging Research Avenues
Design and Synthesis of Novel Bioisosteric Replacements
Bioisosteric replacement is a key strategy in medicinal chemistry aimed at modifying the physicochemical properties of a compound to enhance its biological activity, selectivity, or pharmacokinetic profile. mdpi.com This approach involves substituting an atom or a group of atoms with another that has similar steric and electronic characteristics. mdpi.com In the context of 2-((3-Cyano-6-methylpyridin-2-yl)thio)acetamide, this could involve modifications to the pyridine (B92270) ring, the cyano group, the methyl group, or the acetamide (B32628) side chain.
Research into related structures has demonstrated the feasibility of such modifications. For instance, novel acetamide derivatives containing thienylpyridyl and thioether/sulfoxide (B87167)/sulfone moieties have been designed and synthesized, indicating the chemical tractability of this scaffold. mdpi.com Synthetic protocols have been developed for various heterocyclic compounds derived from similar precursors, such as thiophene, thiazole, pyrazole, pyridine, and pyrimidine (B1678525) derivatives. mdpi.com The synthesis of analogs like 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide and its subsequent cyclization to form thieno[2,3-b]pyridine (B153569) derivatives further illustrates the potential for creating a diverse library of compounds for biological screening. researchgate.netperiodikos.com.br These synthetic explorations provide a roadmap for creating bioisosteres of the target compound to probe structure-activity relationships and optimize its therapeutic properties.
Development of Multi-Target Directed Ligands
The traditional "one drug-one target" paradigm is increasingly being challenged by the complexity of multifactorial diseases like cancer and neurodegenerative disorders. ub.edu The development of Multi-Target Directed Ligands (MTDLs) represents a more holistic therapeutic strategy, where a single molecule is designed to interact with multiple biological targets simultaneously. ub.edunih.gov This approach can offer improved efficacy and a reduced likelihood of drug resistance. mdpi.com
The this compound scaffold could be adapted for MTDL design. By incorporating additional pharmacophoric features into the core structure, it may be possible to create ligands that modulate different signaling pathways or protein targets implicated in a specific disease. For example, in Alzheimer's disease research, MTDLs have been designed to inhibit both acetylcholinesterase and amyloid-β aggregation. nih.gov Similarly, the pyridine-thioacetamide core could be functionalized with moieties known to interact with targets relevant to a particular pathology, thereby creating a novel MTDL with a unique pharmacological profile.
Integration with Nanotechnology for Targeted Delivery Systems
Nanotechnology offers revolutionary tools for enhancing drug delivery, overcoming limitations of conventional therapies such as poor bioavailability and off-target side effects. mdpi.com Smart drug delivery systems, utilizing nanocarriers like liposomes, nanoparticles, or hydrogels, can provide controlled release and targeted delivery of therapeutic agents to specific cells or tissues. mdpi.com
Integrating this compound or its more potent derivatives into nanocarriers could significantly improve their therapeutic index. Targeted delivery can be achieved passively, by exploiting the leaky vasculature of tumors, or actively, by functionalizing the nanocarrier surface with ligands that bind to receptors overexpressed on target cells. mdpi.com This approach would ensure that the compound reaches its site of action at a sufficient concentration while minimizing exposure to healthy tissues, thereby enhancing efficacy and reducing potential toxicity.
Repurposing of the Compound for Unexplored Therapeutic Areas
Drug repurposing, or finding new therapeutic uses for existing compounds, is a time- and cost-effective strategy in drug discovery. The chemical scaffold related to this compound has been investigated for a range of biological activities, suggesting that the compound itself may have untapped therapeutic potential.
Derivatives of this core structure have shown promise in several areas:
Pesticidal and Insecticidal Activity: Various analogs have been synthesized and evaluated for their effectiveness against agricultural pests like Mythimna separata (armyworm) and Plutella xylostella (diamondback moth), as well as the cowpea aphid (Aphis craccivora). mdpi.comresearchgate.netperiodikos.com.brneliti.com
Anticancer Activity: Related heterocyclic compounds have been screened for their antiproliferative effects against human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). mdpi.com Specifically, derivatives of 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide showed a promising cytotoxic effect against the MCF-7 breast cancer cell line. nih.gov
Anti-inflammatory Activity: In silico molecular docking studies of a pyrazolone-thiadiazole hybrid containing a similar acetamide linkage suggested potential as a 5-lipoxygenase (5-LOX) inhibitor, indicating a possible role in treating inflammation. mdpi.com
These findings strongly support the rationale for systematically screening this compound and its close analogs in a wide range of assays to uncover novel therapeutic applications beyond their original intended use.
| Activity | Target/Model | Reference Compound/Derivative | Source |
|---|---|---|---|
| Pesticidal | Mythimna separata, Plutella xylostella | Thienylpyridyl- and thioether-containing acetamides | mdpi.com |
| Insecticidal | Aphis craccivora (Cowpea aphid) | 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | researchgate.netperiodikos.com.brneliti.com |
| Antitumor | MCF-7, NCI-H460, SF-268 cell lines | Derivatives of 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide | mdpi.com |
| Anticancer | MCF-7 (Breast cancer cell line) | Derivatives of 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide | nih.gov |
| Anti-inflammatory (in silico) | 5-lipoxygenase (5-LOX) | Pyrazolone-thiadiazole hybrid | mdpi.com |
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery by accelerating the identification and optimization of new drug candidates. nih.gov These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers. nih.gov
For this compound, AI and ML can be applied in several ways:
Virtual Screening: AI algorithms can screen massive virtual libraries of compounds to identify molecules with a high probability of binding to a specific biological target. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on existing data from analogs of the compound to predict the biological activity of newly designed molecules, guiding synthetic efforts toward more potent candidates.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch, potentially leading to the discovery of novel and highly effective derivatives of the core scaffold. mdpi.com
ADMET Prediction: AI can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound early in the discovery process, helping to reduce the likelihood of late-stage failures. crimsonpublishers.com
By integrating these powerful computational approaches, researchers can significantly streamline the design-synthesis-testing cycle, making the discovery of next-generation therapeutics based on the this compound structure more efficient and cost-effective. nih.govmdpi.com
Q & A
Q. What are the established synthetic methodologies for 2-((3-Cyano-6-methylpyridin-2-yl)thio)acetamide, and how are intermediates characterized?
A common approach involves nucleophilic substitution and condensation reactions. For example, analogous compounds are synthesized by reacting a pyridine-thiol derivative with chloroacetamide in ethanol under reflux with sodium acetate as a base. Intermediate characterization typically employs thin-layer chromatography (TLC) for reaction monitoring and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm structural integrity . Purification often involves recrystallization from ethanol-dioxane mixtures to achieve high yields (~85%) .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the presence of the cyano group (δ ~110-120 ppm in ¹³C), methylpyridine protons, and thioacetamide linkage.
- High-resolution mass spectrometry (HRMS) : For exact mass verification.
- Infrared (IR) spectroscopy : To identify characteristic stretches (e.g., C≡N ~2240 cm⁻¹, C=O ~1680 cm⁻¹).
Advanced structural confirmation may require X-ray crystallography using programs like SHELXL for refinement .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Based on structurally related acetamides:
- Avoid inhalation/contact using fume hoods and nitrile gloves .
- Store in dry, airtight containers away from light and moisture to prevent degradation .
- Emergency procedures: For skin contact, rinse with water; for ingestion, seek immediate medical attention .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and purity?
Methodological considerations include:
- Catalyst screening : Testing bases like K₂CO₃ or DBU to improve substitution efficiency.
- Solvent optimization : Replacing ethanol with DMF or THF to enhance solubility of hydrophobic intermediates.
- Temperature control : Lowering reflux temperatures to reduce side reactions (e.g., hydrolysis of the cyano group).
Reaction progress should be tracked via HPLC or GC-MS to identify byproducts .
Q. What strategies are employed to resolve contradictions in spectral data during structural analysis?
- Multi-technique cross-validation : Combining NMR, IR, and HRMS to resolve ambiguous signals.
- Computational modeling : Using density functional theory (DFT) to simulate NMR spectra and compare with experimental data.
- Crystallographic refinement : Leveraging SHELX programs to resolve disorder or twinning in crystal structures .
Q. How is the biological activity of this compound evaluated in preclinical research?
Example workflow:
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations.
- Structure-activity relationship (SAR) studies : Modify the pyridine core or thioacetamide linker to assess potency changes.
- Enzyme inhibition assays : Target kinases or cytochrome P450 isoforms to identify mechanistic pathways .
Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological fluids)?
- Sample preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from proteins/lipids.
- Chromatographic separation : Employ reverse-phase HPLC with a C18 column and UV detection at 254 nm (optimized for cyano absorption).
- Validation : Ensure linearity (R² > 0.99), recovery (>90%), and limit of detection (LOD < 10 ng/mL) per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
